![molecular formula C18H18N2O3 B2567811 5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950364-17-7](/img/structure/B2567811.png)
5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
The compound “5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a derivative of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The benzodiazepine structure is a combination of a benzene ring and a diazepine ring .
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a fusion of benzene and diazepine rings . The presence of a methoxybenzoyl group and a methyl group in the compound indicates additional complexity in the structure. For a detailed molecular structure analysis, specific data or a visual representation of the compound would be required.Scientific Research Applications
Recovery of Noble Metal Ions
The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions. Two different separation processes were used: dynamic (classic solvent extraction) and static (polymer membranes). The recovery was over 99% for all studied noble metal ions .
Solvent Extraction
The compound has shown excellent performance as an extractant in solvent extraction processes. It has been particularly effective in the extraction of noble metal ions from aqueous solutions .
Polymer Membrane Separation
The compound has been used as a carrier in polymer membranes for the separation of noble metal ions from aqueous solutions. The efficiency of the compound as a carrier was lower than its efficiency as an extractant, but it still showed promising results .
Synthesis of Stilbene and Dihydrostilbene Derivatives
4-Methoxybenzoyl chloride, a related compound, is used in the synthesis of stilbene and dihydrostilbene derivatives. These derivatives have potential as anti-cancer agents .
Synthesis of Coumarin Dimers
4-Methoxybenzoyl chloride is also used in the synthesis of coumarin dimers. These dimers have shown potential activity against HIV-1 .
Antioxidant Activity
Some derivatives of the compound have shown good free radical scavenging activities, indicating potential antioxidant properties .
Mechanism of Action
are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. This is achieved by enhancing the effect of GABA, the major inhibitory neurotransmitter in the brain .
The pharmacokinetics of benzodiazepines vary significantly depending on the individual drug, with some (like diazepam) having long half-lives and active metabolites, and others (like triazolam) having short half-lives with no active metabolites .
The biochemical pathways affected by benzodiazepines involve the modulation of GABA_A receptors, which leads to an increase in inhibitory effects in the central nervous system .
The result of action of benzodiazepines includes a decrease in anxiety, induction of sleep, relaxation of muscles, and prevention of seizures .
The action environment can be influenced by various factors such as the individual’s metabolism, the presence of other drugs, and the individual’s tolerance to benzodiazepines .
properties
IUPAC Name |
5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJGLEDZBFQZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one |
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